2,4-Difluorophenylglyoxal hydrate chemical properties
2,4-Difluorophenylglyoxal hydrate chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Difluorophenylglyoxal Hydrate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,4-Difluorophenylglyoxal hydrate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
2,4-Difluorophenylglyoxal hydrate is an organic compound notable for its reactive glyoxal functional group and the presence of two fluorine atoms on the phenyl ring.[1] These structural features significantly influence its chemical behavior and utility in various applications.[1]
Physicochemical Data
A summary of the key physicochemical properties of 2,4-Difluorophenylglyoxal hydrate is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₃ | [1][2] |
| Molecular Weight | 188.13 g/mol | [1][2] |
| CAS Number | 79784-36-4 | [1][2] |
| Appearance | White to pale pink powder/solid | [3][4] |
| Melting Point | 52–54 °C (decomposes) | [1][2] |
| Boiling Point | 60-64 °C at 4 Torr | [2] |
| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane. | [1] |
| Purity (typical) | 95% | [1][3] |
Synthesis and Experimental Protocols
The synthesis of 2,4-Difluorophenylglyoxal hydrate is typically achieved through a multi-step process starting from 1,3-difluorobenzene.[1] The most common route involves a Friedel-Crafts acylation followed by an oxidation reaction.[1]
Detailed Experimental Protocol: Two-Step Synthesis
Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This initial step involves the reaction of 1,3-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 2,4-difluoroacetophenone.[1]
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Reactants: 1,3-Difluorobenzene, Acetyl chloride, Aluminum chloride (catalyst).
-
Solvent: Dichloroethane.
-
Procedure: 1,3-Difluorobenzene is reacted with acetyl chloride using AlCl₃ as a catalyst in dichloroethane. The reaction is regioselective due to the meta-directing effects of the fluorine substituents.[1]
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Yield: This step typically results in a 75–85% yield of 2,4-difluoroacetophenone.[1]
Step 2: Selenium Dioxide Oxidation
The intermediate, 2,4-difluoroacetophenone, is then oxidized using selenium dioxide (SeO₂) to form the final product, 2,4-Difluorophenylglyoxal hydrate.[1]
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Reactant: 2,4-difluoroacetophenone.
-
Oxidizing Agent: Selenium Dioxide (SeO₂).
-
Solvent System: A mixture of dioxane and water (typically in a 4:1 ratio) is used.[1] The presence of water is crucial for the in situ hydration of the resulting glyoxal to form the more stable hydrate.[1]
-
Temperature: The reaction is carried out at approximately 80°C.[1]
-
Mechanism: The acetophenone is oxidized by SeO₂, and the aqueous solvent facilitates the immediate hydration of the glyoxal product.[1]
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for 2,4-Difluorophenylglyoxal hydrate.
Reactivity and Chemical Behavior
The chemical reactivity of 2,4-Difluorophenylglyoxal hydrate is primarily dictated by the electrophilic nature of the glyoxal group, which is further enhanced by the electron-withdrawing effects of the two fluorine atoms on the phenyl ring.[1] This heightened electrophilicity makes the compound highly susceptible to nucleophilic attack.[1]
The molecule's reactivity allows it to participate in a variety of chemical transformations, making it a versatile building block in organic synthesis.[1] It can readily react with nucleophiles such as amines and thiols.[1]
The following diagram illustrates the key reactive site of the molecule.
Caption: Key reactivity of 2,4-Difluorophenylglyoxal hydrate.
Applications in Research and Development
2,4-Difluorophenylglyoxal hydrate is a valuable compound with applications in several areas of scientific research and pharmaceutical development.
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Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex organic molecules, particularly fluorinated compounds.[1] It has been used in the synthesis of biologically active 1,2,4-triazine derivatives.[3]
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Biological Studies: The compound is utilized in the study of enzyme mechanisms and for investigating biological pathways that involve glyoxal derivatives.[1]
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Pharmaceutical Development: There is ongoing research into its potential as a pharmaceutical intermediate.[1][3] Its derivatives are being explored for the development of enzyme inhibitors and other therapeutic agents.[1] For instance, related structures are known to be potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses, suggesting potential applications in treating autoimmune and inflammatory diseases.
Safety and Handling
2,4-Difluorophenylglyoxal hydrate is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5]
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Handling: Use in a well-ventilated area is recommended, and inhalation of dust should be avoided.[4][5] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[2][4][5]
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Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[4]
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First Aid: In case of skin contact, wash with plenty of soap and water.[4][5] If in eyes, rinse cautiously with water for several minutes.[2][4][5] If inhaled, move the person to fresh air.[4][5]
References
- 1. Buy 2,4-Difluorophenylglyoxal hydrate (EVT-329829) | 79784-36-4 [evitachem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 2,4-Difluorophenylglyoxal hydrate, 95%, dry wt. basis [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
